Cas no 2140259-92-1 (3-{(tert-butoxy)carbonylamino}-3-cyclobutylbutanoic acid)

3-{(tert-Butoxy)carbonylamino}-3-cyclobutylbutanoic acid is a protected amino acid derivative featuring a cyclobutyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances stability, enabling selective deprotection under mild acidic conditions, making it valuable in peptide synthesis and medicinal chemistry applications. The cyclobutyl moiety contributes to conformational rigidity, which can influence binding affinity and metabolic stability in drug design. The carboxylic acid functionality allows for further derivatization, facilitating its use as a versatile intermediate. This compound is particularly useful in the synthesis of constrained peptidomimetics and bioactive molecules, offering controlled reactivity and synthetic flexibility. Its structural features make it suitable for exploring structure-activity relationships in pharmaceutical research.
3-{(tert-butoxy)carbonylamino}-3-cyclobutylbutanoic acid structure
2140259-92-1 structure
Product Name:3-{(tert-butoxy)carbonylamino}-3-cyclobutylbutanoic acid
CAS No:2140259-92-1
MF:C13H23NO4
MW:257.3260242939
CID:5611357
PubChem ID:165891968
Update Time:2025-10-28

3-{(tert-butoxy)carbonylamino}-3-cyclobutylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{[(tert-butoxy)carbonyl]amino}-3-cyclobutylbutanoic acid
    • 2140259-92-1
    • EN300-816726
    • 3-{(tert-butoxy)carbonylamino}-3-cyclobutylbutanoic acid
    • Inchi: 1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(4,8-10(15)16)9-6-5-7-9/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)
    • InChI Key: QCQBWKIOABFWAQ-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC(C)(CC(=O)O)C1CCC1)=O

Computed Properties

  • Exact Mass: 257.16270821g/mol
  • Monoisotopic Mass: 257.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 75.6Ų

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3-{(tert-butoxy)carbonylamino}-3-cyclobutylbutanoic acid Related Literature

Additional information on 3-{(tert-butoxy)carbonylamino}-3-cyclobutylbutanoic acid

Professional Introduction to 3-{(tert-butoxy)carbonylamino}-3-cyclobutylbutanoic Acid (CAS No. 2140259-92-1)

3-{(tert-butoxy)carbonylamino}-3-cyclobutylbutanoic acid, chemically designated as CAS No. 2140259-92-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable intermediate in the synthesis of various therapeutic agents. The unique structural features of this molecule, particularly its 3-cyclobutylbutanoic acid backbone and the presence of a (tert-butoxy)carbonylamino protecting group, contribute to its versatility and utility in synthetic chemistry.

The synthesis of 3-{(tert-butoxy)carbonylamino}-3-cyclobutylbutanoic acid involves a series of well-orchestrated chemical reactions that highlight the importance of precision and control in organic synthesis. The introduction of the tert-butoxy carbonyl group serves as a protective mechanism for the amino function, allowing for selective modifications at other positions in the molecule. This protective group is particularly useful in multi-step syntheses where orthogonal functional group transformations are required.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The structural motif present in 3-{(tert-butoxy)carbonylamino}-3-cyclobutylbutanoic acid has shown potential in interactions with biological targets, making it a candidate for further investigation in drug discovery programs. Specifically, the cyclobutyl moiety has been identified as a key structural element that can influence binding affinity and pharmacokinetic properties of drug candidates.

One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex molecules. The presence of both an amino group and a carboxylic acid group provides multiple points of attachment for further functionalization. This flexibility has enabled researchers to design and synthesize derivatives with tailored properties, which can be optimized for specific biological activities. For instance, modifications at the cyclobutyl ring or the side chain can lead to compounds with enhanced solubility, metabolic stability, or target specificity.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. The cyclobutyl ring in 3-{(tert-butoxy)carbonylamino}-3-cyclobutylbutanoic acid is an example of a heterocyclic structure that can contribute to the overall pharmacological profile of a drug candidate. Heterocycles are known for their ability to engage in multiple types of non-covalent interactions with biological targets, which can lead to potent and selective binding. This characteristic makes compounds like 3-{(tert-butoxy)carbonylamino}-3-cyclobutylbutanoic acid particularly attractive for medicinal chemistry applications.

Recent advances in computational chemistry have also played a crucial role in understanding the potential applications of this compound. Molecular modeling studies have been conducted to explore how 3-{(tert-butoxy)carbonylamino}-3-cyclobutylbutanoic acid might interact with various biological targets. These studies have provided valuable insights into the compound's binding mode and have helped guide the design of more effective derivatives. By leveraging computational tools, researchers can predict the biological activity of new compounds before they are synthesized, significantly reducing the time and resources required for drug discovery.

The protective group strategy employed in 3-{(tert-butoxy)carbonylamino}-3-cyclobutylbutanoic acid is also relevant in peptide chemistry. The tert-butoxy carbonyl group is commonly used to protect amino groups during peptide synthesis, ensuring that other functional groups can be modified without affecting the integrity of the peptide backbone. This protective group is stable under a wide range of reaction conditions and can be removed selectively when desired.

The versatility of 3-{(tert-butoxy)carbonylamino}-3-cyclobutylbutanoic acid extends beyond its use as an intermediate in drug synthesis. It has also been explored as a starting material for the preparation of novel materials with unique properties. For example, its ability to undergo polymerization reactions has been investigated, leading to the development of polymers with potential applications in biomedicine and nanotechnology.

In conclusion, 3-{(tert-butoxy)carbonylamino}-3-cyclobutylbutanoic acid (CAS No. 2140259-92-1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable tool for synthetic chemists and medicinal chemists alike. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in the discovery and development of new therapeutic agents.

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